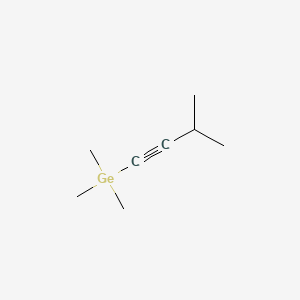
Germane, trimethyl(3-methyl-1-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, trimethyl(3-methyl-1-butynyl)- is an organogermanium compound with the molecular formula C8H16Ge It is characterized by the presence of a germanium atom bonded to a trimethyl group and a 3-methyl-1-butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germane, trimethyl(3-methyl-1-butynyl)- typically involves the reaction of germanium tetrachloride with trimethylaluminum and 3-methyl-1-butyne. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
GeCl4+Al(CH3)3+CH3C≡CCH2CH3→Ge(CH3)3C≡CCH2CH3+AlCl3
Industrial Production Methods
Industrial production of Germane, trimethyl(3-methyl-1-butynyl)- involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Germane, trimethyl(3-methyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.
Substitution: The trimethyl and 3-methyl-1-butynyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Germane, trimethyl(3-methyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and effects.
Medicine: The compound is being investigated for its potential therapeutic properties.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Germane, trimethyl(3-methyl-1-butynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Germane, trimethyl(3-methyl-1-propynyl)-
- Germane, trimethyl(3-methyl-1-butynyl)-
- Germane, trimethyl(3-methyl-1-pentynyl)-
Uniqueness
Germane, trimethyl(3-methyl-1-butynyl)- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61228-16-8 |
|---|---|
Molecular Formula |
C8H16Ge |
Molecular Weight |
184.84 g/mol |
IUPAC Name |
trimethyl(3-methylbut-1-ynyl)germane |
InChI |
InChI=1S/C8H16Ge/c1-8(2)6-7-9(3,4)5/h8H,1-5H3 |
InChI Key |
JQQLQOMJXXLHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#C[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















